N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound characterized by the presence of fluorophenyl and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Thioether Formation: The thiazole intermediate is then reacted with 4-fluorothiophenol under basic conditions to form the thioether linkage.
Acetamide Formation: Finally, the thiazole-thioether intermediate is reacted with chloroacetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and fluorophenyl groups could facilitate binding to specific molecular targets, influencing pathways involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide: Similar structure with chlorine atoms instead of fluorine.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-bromophenyl)thio)acetamide: Similar structure with bromine atoms instead of fluorine.
N-(4-(4-methylphenyl)thiazol-2-yl)-2-((4-methylphenyl)thio)acetamide: Similar structure with methyl groups instead of fluorine.
Uniqueness
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, potentially leading to improved efficacy and selectivity in medicinal applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS2/c18-12-3-1-11(2-4-12)15-9-24-17(20-15)21-16(22)10-23-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXKQUQSCXMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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